molecular formula C15H23NO3S B12537842 Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- CAS No. 654643-35-3

Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)-

Cat. No.: B12537842
CAS No.: 654643-35-3
M. Wt: 297.4 g/mol
InChI Key: UPLVOKAUKOVSOD-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a critical class of organic compounds with applications spanning medicinal chemistry, material science, and catalysis. The compound 4-methyl-N-(1-methyl-3-oxoheptyl)-benzenesulfonamide features a benzenesulfonamide core substituted with a methyl group at the para position and a branched alkyl chain containing a ketone moiety (3-oxoheptyl) at the sulfonamide nitrogen. This structural combination confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ketone group and steric bulk from the branched alkyl chain, which may influence binding affinities in biological systems.

Properties

CAS No.

654643-35-3

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

4-methyl-N-(4-oxooctan-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H23NO3S/c1-4-5-6-14(17)11-13(3)16-20(18,19)15-9-7-12(2)8-10-15/h7-10,13,16H,4-6,11H2,1-3H3

InChI Key

UPLVOKAUKOVSOD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(C)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Synthesis of 4-Methylbenzenesulfonyl Chloride :

    • Chlorosulfonation : Toluene derivatives (e.g., 4-methyltoluene) react with chlorosulfonic acid to form the sulfonyl chloride.
    • Purification : Flash chromatography (hexane/EtOAc/acetone = 10:3:1) isolates the product.
  • Preparation of 1-Methyl-3-Oxoheptylamine :

    • Grignard Alkylation : A Grignard reagent (e.g., pentylmagnesium bromide) reacts with a ketone (e.g., 2-pentanone) to form the heptyl alcohol. Subsequent oxidation (e.g., PCC) yields the ketone.
    • Reductive Amination : Alternative routes may involve condensing 3-oxoheptanal with ammonia under hydrogenation conditions.
  • Amine-Sulfonyl Chloride Coupling :

    • Conditions : Pyridine or triethylamine neutralizes HCl byproducts, enabling the reaction at 0–25°C.
    • Yield : Analogous reactions report yields of 55–85% for similar benzenesulfonamides.

Table 1 : Summary of Sulfonamide Coupling Method

Step Reagents/Conditions Expected Yield References
Sulfonyl Chloride Prep Chlorosulfonic acid, 4-methyltoluene 70–85%
Amine Synthesis Grignard reagent, oxidation (e.g., PCC) 60–75%
Coupling Reaction Pyridine, RT 55–85%

Reductive Amination for Amine Formation

This method bypasses the need for pre-synthesized 1-methyl-3-oxoheptylamine by directly forming the amine from a ketone or aldehyde.

Key Steps:

  • Synthesis of 3-Oxoheptanal :

    • Oxidation : 1-Methylheptanol undergoes Swern oxidation to yield the aldehyde.
  • Reductive Amination :

    • Catalysts : Sodium cyanoborohydride (NaBH₃CN) or H₂/Pd-C facilitates the reaction with ammonia or a primary amine.
    • Conditions : Methanol, 0–25°C, 12–24 hours.
  • Sulfonamide Formation :

    • Coupling : React the amine with 4-methylbenzenesulfonyl chloride under standard sulfonamide conditions.

Table 2 : Reductive Amination Approach

Step Reagents/Conditions Expected Yield References
Aldehyde Synthesis Swern oxidation (Oxalyl chloride) 70–80%
Reductive Amination NaBH₃CN, NH₃, MeOH 60–70%
Sulfonamide Coupling Pyridine, RT 55–85%

Grignard Alkylation and Ketone Functionalization

This route introduces the heptyl chain via Grignard reagents, followed by oxidation to the ketone.

Key Steps:

  • Grignard Reaction :

    • Reagents : Pentylmagnesium bromide reacts with a carbonyl compound (e.g., 2-pentanone) to form 1-methyl-3-oxoheptanol.
    • Workup : Acid quenching (HCl) and extraction isolate the alcohol.
  • Oxidation to Ketone :

    • Oxidizing Agents : PCC or CrO₃/H₂SO₄ convert the alcohol to 1-methyl-3-oxoheptanone.
  • Amination :

    • Reductive Amination : The ketone is converted to the amine using ammonia and NaBH₃CN.

Table 3 : Grignard-Oxidation Method

Step Reagents/Conditions Expected Yield References
Grignard Alkylation Pentyl MgBr, THF, −78°C 60–75%
Ketone Oxidation PCC, CH₂Cl₂ 80–90%
Reductive Amination NaBH₃CN, NH₃, MeOH 60–70%

Rh-Catalyzed C–H Alkylation

For direct functionalization of the sulfonamide, Rh-catalyzed alkylation offers a transition-metal-mediated route.

Key Steps:

  • Sulfonamide Preparation :

    • Substrate : 4-Methyl-N-(2-bromoheptyl)benzenesulfonamide (prepared via nucleophilic substitution).
  • Alkene Insertion :

    • Catalyst : Rh(I) complexes enable C–H activation at the ortho position.
    • Conditions : Terminal alkynes or alkenes, 70°C, 6–24 hours.
  • Ketone Formation :

    • Oxidation : The alkylated product undergoes oxidation to introduce the ketone.

Table 4 : Rh-Catalyzed Alkylation

Step Reagents/Conditions Expected Yield References
Sulfonamide Prep 4-Methylbenzenesulfonyl chloride, Br⁻ 70–85%
C–H Alkylation Rh(I), AgNTf₂, DCE, 70°C 55–70%
Ketone Oxidation PCC, CH₂Cl₂ 80–90%

Electrochemical Synthesis

Electrochemical methods offer green alternatives for sulfonamide formation, though direct applications to this compound are unexplored.

Key Steps:

  • Reductive Coupling :

    • Conditions : Controlled potential electrolysis of dinitrobenzene derivatives with arylsulfinic acids.
  • Functionalization :

    • Post-Electrolysis : Introduce the heptyl chain via alkylation or oxidation.

Table 5 : Electrochemical Approach

Step Reagents/Conditions Expected Yield References
Electrolysis DNB, arylsulfinic acid, −0.4 V vs Ag/AgCl 50–60%
Alkylation/Ketone Form Grignard/PCC 60–70%

Critical Analysis and Recommendations

Strengths of Methods

  • Sulfonamide Coupling : High yields (55–85%) and well-established protocols.
  • Grignard Alkylation : Versatility in introducing alkyl chains.
  • Reductive Amination : Efficient for amine synthesis from ketones.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming new sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: New sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antagonistic Properties
Benzenesulfonamide derivatives have been investigated for their role as nonsteroidal progesterone receptor antagonists. Research indicates that compounds with a benzenesulfonamide scaffold exhibit significant antagonistic activity against the progesterone receptor, which is crucial in the treatment of conditions like endometriosis and breast cancer. For instance, a study highlighted the synthesis of several sulfonamide derivatives that showed potent binding affinity to the progesterone receptor, suggesting their potential as therapeutic agents for hormone-related disorders .

Sulfa Drugs
Historically, sulfonamides are recognized as a class of antibiotics. The compound may share similar properties with traditional sulfa drugs, which are used to treat infections by inhibiting bacterial growth through interference with folate synthesis. This mechanism involves targeting the dihydropteroate synthase pathway, making it relevant in the development of new antimicrobial agents .

Enzyme Inhibition

Carbonic Anhydrase Inhibitors
Recent studies have explored the synthesis of new benzenesulfonamide derivatives that act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme implicated in various cancers. These compounds demonstrated remarkable selectivity for CA IX over other isoforms and induced apoptosis in cancer cell lines, showcasing their potential in cancer therapy . The inhibition of CA IX can disrupt tumor growth and metastasis, making these derivatives promising candidates for further development.

Cancer Research

Antitumor Activity
The compound has been evaluated for its antitumor properties in various studies. For example, certain benzenesulfonamide derivatives were shown to induce significant apoptosis in breast cancer cell lines (MDA-MB-231), indicating their potential as anticancer agents. The mechanism involves promoting cell death pathways and inhibiting critical survival signals within cancer cells .

Case Studies and Mechanistic Insights
Case studies have illustrated the effectiveness of benzenesulfonamide derivatives in preclinical settings. One notable study demonstrated that specific analogs could significantly reduce tumor viability and promote apoptotic processes in targeted cancer cells. The findings emphasize the importance of structural modifications in enhancing the biological activity of these compounds .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Development of nonsteroidal progesterone receptor antagonists for treating hormone-related disorders
Enzyme Inhibition Inhibition of carbonic anhydrase IX with potential applications in cancer therapy
Cancer Research Induction of apoptosis in cancer cell lines; promising candidates for anticancer drug development

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition disrupts the pH balance within cells, leading to the inhibition of cell growth and proliferation. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Key Observations :

  • However, the heptyl chain in the former may increase lipophilicity compared to the phenylpropyl group in the latter.
  • Heterocyclic Analog : The pyrazole-substituted derivative (CAS 92133-79-4) exhibits a compact heterocyclic structure, favoring metabolic stability in drug design.

Research Tools and Validation

Crystallographic tools like SHELX and ORTEP-3 have been critical in resolving the structures of benzenesulfonamide derivatives. For instance, WinGX was used to validate the crystal structure of N-(cyclohex-1-en-1-ylmethyl)-4-methyl-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide , confirming bond lengths and angles consistent with similar sulfonamides.

Biological Activity

Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)-, is a compound belonging to the sulfonamide class, characterized by its sulfonyl group attached to an amine. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H21NO3S
  • CAS Number : 654643-35-3

The compound's structure includes a benzenesulfonamide moiety with a 4-methyl group and a 1-methyl-3-oxoheptyl side chain, which contributes to its unique biological properties.

Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- primarily functions as an enzyme inhibitor , particularly targeting carbonic anhydrases (CAs). The inhibition mechanism involves binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This disruption leads to altered pH levels within cells, inhibiting cell growth and proliferation. The specificity of this compound allows it to selectively target cancer cells while sparing normal cells, making it a promising candidate for anticancer therapies.

Antimicrobial Properties

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that certain derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans .

Anticancer Activity

The compound has demonstrated potential in inhibiting specific cancer cell lines. For example, in vitro studies revealed that benzenesulfonamide derivatives can induce apoptosis in breast cancer cell lines (MDA-MB-231), with significant increases in apoptotic markers compared to controls .

Study on Carbonic Anhydrase Inhibition

A study focused on new benzenesulfonamide derivatives reported their inhibitory effects on carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM. These compounds showed remarkable selectivity for CA IX over CA II, suggesting their potential for targeted cancer therapies .

Evaluation of Biological Activity

A comprehensive evaluation was conducted on various benzenesulfonamide derivatives' biological activities using an isolated rat heart model. The study assessed their effects on perfusion pressure and coronary resistance. Results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, highlighting their cardiovascular effects .

Table 1: Summary of Biological Activities of Benzenesulfonamide Derivatives

Compound NameActivity TypeIC50 Value (nM)Reference
Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)-Carbonic Anhydrase IX Inhibitor10.93 - 25.06
Various DerivativesAntimicrobialN/A
4-(2-amino-ethyl)-benzenesulfonamideCardiovascular EffectsDecreased Perfusion Pressure

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